molecular formula C13H14O B1582358 2-Benzylidenecyclohexanone CAS No. 5682-83-7

2-Benzylidenecyclohexanone

Cat. No. B1582358
M. Wt: 186.25 g/mol
InChI Key: VCDPHYIZVFJQCD-UHFFFAOYSA-N
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Patent
US04540690

Procedure details

According to the procedure of Birkofer, et al., Chem. Ber., 85, 1495 (1962), a mixture of 1-morpholinyl-1-cyclohexene (125.2 g. 0.75 mole), prepared as described above, benzaldehyde (53.1 g, 0.5 mole), and 200 ml of benzene was refluxed for 12 hours with azeotropic separation of 5.3 ml of water. The reaction mixture was cooled and treated with 300 ml of 6N aqueous hydrochloric acid and stirred at room temperature for one hour. The organic layer was separated, the aqueous layer was extracted with diethyl ether, and the combined organic layer was washed with saturated aqueous sodium chloride solution, dried (MgSO4), and concentrated. Distillation in vacuo (0.07 mm Hg) gave a fraction bp 124°-128° C., 61.1 g of the substitled product (96.2% pure by gas liquid chromatography (GLC) gas analysis). Crystallization from diethyl ether--petroleum ether (30°-60° C.) at -70° C. gave 47.7 g of the subtitled product, mp 48°-50° C. (100% pure by GLC; Birkhofer, et al., loc cit report mp 56° C.
Quantity
125.2 g
Type
reactant
Reaction Step One
Quantity
53.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.3 mL
Type
solvent
Reaction Step Five
Yield
96.2%

Identifiers

REACTION_CXSMILES
N1(C2CCCCC=2)CC[O:4]CC1.[CH:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[CH:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.Cl>O>[C:14]1([CH:13]=[C:21]2[CH2:26][CH2:25][CH2:24][CH2:23][C:22]2=[O:4])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
125.2 g
Type
reactant
Smiles
N1(CCOCC1)C1=CCCCC1
Step Two
Name
Quantity
53.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
5.3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether
WASH
Type
WASH
Details
the combined organic layer was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation in vacuo (0.07 mm Hg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=C1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 61.1 g
YIELD: PERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04540690

Procedure details

According to the procedure of Birkofer, et al., Chem. Ber., 85, 1495 (1962), a mixture of 1-morpholinyl-1-cyclohexene (125.2 g. 0.75 mole), prepared as described above, benzaldehyde (53.1 g, 0.5 mole), and 200 ml of benzene was refluxed for 12 hours with azeotropic separation of 5.3 ml of water. The reaction mixture was cooled and treated with 300 ml of 6N aqueous hydrochloric acid and stirred at room temperature for one hour. The organic layer was separated, the aqueous layer was extracted with diethyl ether, and the combined organic layer was washed with saturated aqueous sodium chloride solution, dried (MgSO4), and concentrated. Distillation in vacuo (0.07 mm Hg) gave a fraction bp 124°-128° C., 61.1 g of the substitled product (96.2% pure by gas liquid chromatography (GLC) gas analysis). Crystallization from diethyl ether--petroleum ether (30°-60° C.) at -70° C. gave 47.7 g of the subtitled product, mp 48°-50° C. (100% pure by GLC; Birkhofer, et al., loc cit report mp 56° C.
Quantity
125.2 g
Type
reactant
Reaction Step One
Quantity
53.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.3 mL
Type
solvent
Reaction Step Five
Yield
96.2%

Identifiers

REACTION_CXSMILES
N1(C2CCCCC=2)CC[O:4]CC1.[CH:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[CH:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.Cl>O>[C:14]1([CH:13]=[C:21]2[CH2:26][CH2:25][CH2:24][CH2:23][C:22]2=[O:4])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
125.2 g
Type
reactant
Smiles
N1(CCOCC1)C1=CCCCC1
Step Two
Name
Quantity
53.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
5.3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether
WASH
Type
WASH
Details
the combined organic layer was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation in vacuo (0.07 mm Hg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=C1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 61.1 g
YIELD: PERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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